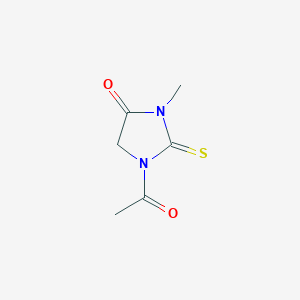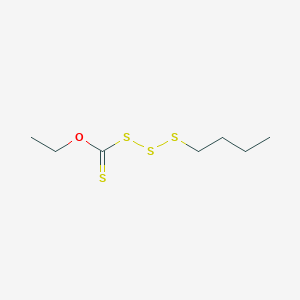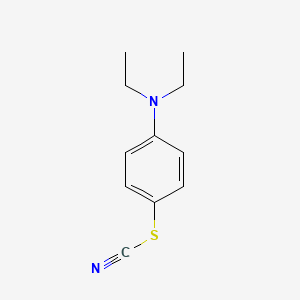
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is a heterocyclic compound with the molecular formula C6H8N2O2S. It is a derivative of imidazolidinone, featuring a thioxo group at the 2-position and acetyl and methyl groups at the 1- and 3-positions, respectively. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-substituted-2-thioxo-imidazolidin-4-ones with alkyl and aryl isothiocyanates and methyl glycinate hydrochloride in a basic medium . The reaction conditions often include temperatures ranging from 70-80°C and reaction times of around 30 minutes .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-HIV agent and its role in dopamine β-hydroxylase inhibition.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In the context of dopamine β-hydroxylase inhibition, the compound interacts with the enzyme’s active site, preventing the conversion of dopamine to norepinephrine .
Comparison with Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
Comparison: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike imidazolidine-2-thione and imidazole-2-thione, this compound has a broader range of applications, particularly in asymmetric catalysis and as a chiral auxiliary .
Properties
CAS No. |
64143-06-2 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
1-acetyl-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C6H8N2O2S/c1-4(9)8-3-5(10)7(2)6(8)11/h3H2,1-2H3 |
InChI Key |
CMTBTGLNMILTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)






![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)




